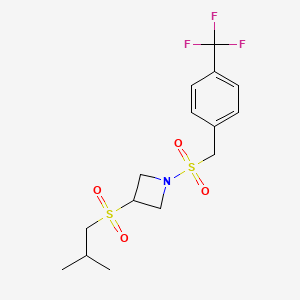

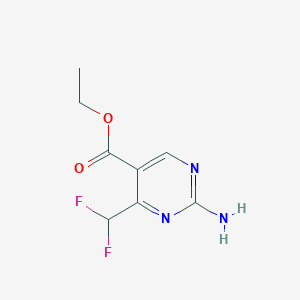

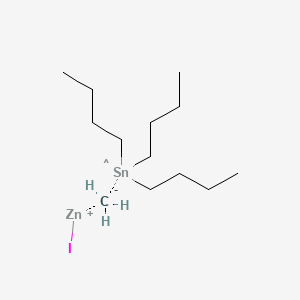

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to contain elements of trifluoromethyl groups and sulfonyl groups. Trifluoromethyl groups are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Sulfonyl groups are commonly used in organic chemistry and can contribute to the solubility and stability of compounds .

Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods. One such method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The synthesis of sulfonyl groups can also be achieved through various methods, often involving the reaction of a sulfonic acid with an appropriate alcohol .Chemical Reactions Analysis

Trifluoromethyl groups are known to undergo various chemical reactions, including reactions with arylthiolate anions to form electron donor–acceptor (EDA) complexes . Sulfonyl groups can also participate in a variety of reactions, often acting as leaving groups in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the trifluoromethyl and sulfonyl groups. For example, trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds .科学研究应用

Synthesis of Novel Compounds

Sulfonyl azides, which share structural similarities with 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, are valuable in synthesizing various compounds. They are used for diazo transfer in the synthesis of β-oxo esters and oxo sulfones, and have been employed in the α-azidation of amide enolates and ester enolates in amino acid derivatives production (Katritzky, Widyan, & Gyanda, 2008).

Azetidine Derivatives

The synthesis of 1,3‐disubstituted azetidine derivatives, which are structurally related to the chemical , involves condensation with sulfonylated carbamic acid methyl ester, followed by quenching with amines. This approach has led to the creation of various novel derivatives (Kharul et al., 2008).

Polymerization Studies

N-Sulfonylazetidine compounds, similar in structure to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine, have been shown to polymerize anionically via ring-opening, forming polymers with incorporated sulfonyl groups in the backbone. This is significant in the development of polymers with unique properties like those of polyamides but with sulfonylamides replacing carboxamides (Reisman et al., 2020).

Carbonic Anhydrase Inhibition

Compounds structurally related to 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine have been used in the inhibition of carbonic anhydrase isozymes, relevant in tumor-associated applications. This includes benzene- and tetrafluorobenzenesulfonamide derivatives synthesized using a click chemistry approach (Pala et al., 2014).

EP1 Receptor Antagonists

Sulfonamide derivatives have been synthesized and evaluated as EP1 receptor antagonists, which are significant in medicinal chemistry for their biological activities. The optimization of these compounds involves reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

安全和危害

未来方向

The use of trifluoromethyl and sulfonyl groups in synthetic chemistry continues to be an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future research may focus on developing new methods for introducing these groups into compounds, as well as exploring their effects on the properties and activities of these compounds.

属性

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYMVDXWGDKEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)methoxy]pyridine](/img/structure/B2779259.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)

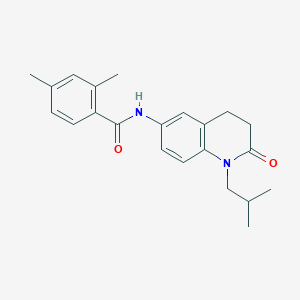

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2779263.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)

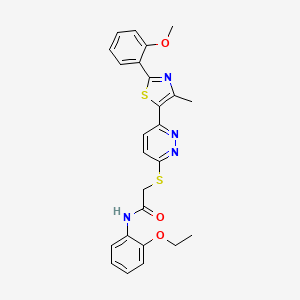

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)

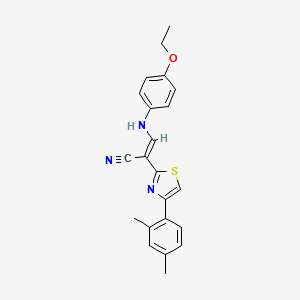

![N-[1-(3-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2779276.png)